Benzoyl-dl-valine
Overview
Description
Benzoyl-dl-valine is a chemical compound with the molecular formula C12H15NO3 It is a derivative of valine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl-dl-valine can be synthesized through the reaction of valine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or organic solvent, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzoyl-dl-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzoyl-dl-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neuroprotective applications.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which benzoyl-dl-valine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The benzoyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets more effectively.
Comparison with Similar Compounds
Benzoyl-l-valine: Similar in structure but with a different chirality.
N-benzoyl-l-leucine: Another benzoyl derivative of an amino acid.
N-benzoyl-l-isoleucine: Similar in structure but derived from isoleucine.
Uniqueness: Benzoyl-dl-valine is unique due to its specific chirality and the presence of both enantiomers (d and l forms). This dual chirality can influence its interactions with biological molecules and its overall reactivity in chemical processes.
Biological Activity
Benzoyl-dl-valine, a derivative of the amino acid valine, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its benzoyl group attached to the valine amino acid structure. The molecular formula is . Its structural configuration allows it to interact with biological systems effectively, influencing various physiological processes.
Biological Activities
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. In a study evaluating the antioxidant capacity using the DPPH assay, this compound showed an inhibition rate comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) . The results are summarized in Table 1:
Compound | DPPH Inhibition (%) |
---|---|
This compound | 4.70 ± 1.88 |
Ascorbic Acid | 16.75 ± 1.18 |
BHT | Higher than 16.75 |
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses antibacterial effects against various strains, although the specific mechanisms remain under investigation. The predicted probabilities of its antimicrobial activity were significantly higher than those of other related compounds .
3. PPARγ Activation
Recent research indicates that this compound may act as a weak activator of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for adipocyte differentiation and glucose metabolism . This property suggests potential applications in metabolic disorders, including diabetes.
Case Study 1: Antioxidant Evaluation
In a comparative study, this compound was tested alongside other amino acid derivatives for antioxidant activity. The findings revealed that while it exhibited some antioxidant properties, its efficacy was lower than that of more potent antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
A series of tests conducted on this compound against pathogenic bacteria demonstrated moderate effectiveness. The compound was particularly noted for its activity against Gram-positive bacteria, suggesting a selective mechanism that warrants further exploration .
The biological activities of this compound can be attributed to several mechanisms:
- Electron Donation: Its antioxidant activity is primarily due to its ability to donate electrons, neutralizing free radicals.
- Receptor Binding: The interaction with PPARγ suggests that this compound may modulate gene expression related to lipid metabolism and glucose homeostasis.
- Cell Membrane Interaction: The hydrophobic nature of the benzoyl group may facilitate interactions with cell membranes, influencing cellular signaling pathways.
Properties
IUPAC Name |
2-benzamido-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280541 | |
Record name | Benzoyl-dl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-80-6, 5699-79-6 | |
Record name | 2901-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl-dl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2901-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Benzoyl-DL-valine derivatives in the context of Alzheimer's disease?
A1: Research suggests that N-Benzoyl-DL-valine derivatives, specifically the compound N-benzoyl-DL-valine dimethylamino-ethylamine iodomethylate (TVA), exhibit potent anticholinesterase and antibutyrylcholinesterase activities. [] This is particularly relevant in Alzheimer's disease, as butyrylcholinesterase is known to promote the formation of amyloid beta (Aβ) 25-35 and amyloid aggregates, key contributors to the disease's progression. [] By inhibiting butyrylcholinesterase, TVA might help reduce Aβ aggregation and potentially slow down the development of Alzheimer's disease.
Q2: Are there any structural characterizations available for N-Benzoyl-DL-valine and its derivatives?
A2: Yes, studies have utilized various spectroscopic techniques to characterize the structure of N-Benzoyl-DL-valine derivatives. For instance, ¹H and ¹³C NMR spectroscopy, along with infrared spectroscopy, have been employed to elucidate the structural features of organosilicon(IV) derivatives of N-Benzoyl-amino acids, including N-Benzoyl-DL-valine. [] These analyses provide valuable information about the compound's structure and its potential interactions with biological targets.
Q3: Has the efficacy of N-Benzoyl-DL-valine or its derivatives been evaluated in biological models relevant to Alzheimer's disease?
A3: While the provided research highlights the potential of N-Benzoyl-DL-valine derivatives like TVA, in vitro or in vivo studies specifically using Alzheimer's disease models were not discussed. [] Further research is needed to determine the efficacy and therapeutic window of these compounds in relevant biological systems, such as cell lines or animal models of Alzheimer's disease.
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